molecular formula C24H21ClN2O6 B11543290 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate

Cat. No.: B11543290
M. Wt: 468.9 g/mol
InChI Key: VYSJKEYMMZQGEZ-VULFUBBASA-N
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Description

    4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate: is an organic compound with the following properties:

  • It serves as an essential intermediate in organic synthesis, allowing the construction of more complex molecules.
  • Preparation Methods

      Synthetic Routes:
      • The compound is typically prepared through the reaction of phenol (C6H5OH) with chloroacetic acid (ClCH2COOH).
      • The reaction proceeds as follows:

        Phenol+Chloroacetic acid4-[(E)-2-[(4-chlorophenoxy)acetyl]hydrazinylidenemethyl]-2-methoxyphenyl 3-methoxybenzoate\text{Phenol} + \text{Chloroacetic acid} \rightarrow \text{4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate} Phenol+Chloroacetic acid→4-[(E)-2-[(4-chlorophenoxy)acetyl]hydrazinylidenemethyl]-2-methoxyphenyl 3-methoxybenzoate

    • After suitable purification steps, pure this compound is obtained.
  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
  • Comparison with Similar Compounds

    • While I couldn’t find direct analogs, its unique structure sets it apart from related compounds.

    Properties

    Molecular Formula

    C24H21ClN2O6

    Molecular Weight

    468.9 g/mol

    IUPAC Name

    [4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate

    InChI

    InChI=1S/C24H21ClN2O6/c1-30-20-5-3-4-17(13-20)24(29)33-21-11-6-16(12-22(21)31-2)14-26-27-23(28)15-32-19-9-7-18(25)8-10-19/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

    InChI Key

    VYSJKEYMMZQGEZ-VULFUBBASA-N

    Isomeric SMILES

    COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)OC

    Canonical SMILES

    COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)OC

    Origin of Product

    United States

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